3'-(4-methoxyphenyl)-4,4,6-trimethyl-4H,4'H-spiro[pyrrolo[3,2,1-ij]quinoline-1,2'-[1,3]thiazolidine]-2,4'-dione
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Overview
Description
3’-(4-methoxyphenyl)-4,4,6-trimethyl-4H,4’H-spiro[pyrrolo[3,2,1-ij]quinoline-1,2’-[1,3]thiazolidine]-2,4’-dione is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage. This particular compound has garnered interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-(4-methoxyphenyl)-4,4,6-trimethyl-4H,4’H-spiro[pyrrolo[3,2,1-ij]quinoline-1,2’-[1,3]thiazolidine]-2,4’-dione involves multiple steps. One common approach is the cyclization of 4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-diones with appropriate thiazolidine derivatives . The reaction conditions typically involve the use of catalysts such as aluminum trichloride and solvents like dichloromethane .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle potentially hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
3’-(4-methoxyphenyl)-4,4,6-trimethyl-4H,4’H-spiro[pyrrolo[3,2,1-ij]quinoline-1,2’-[1,3]thiazolidine]-2,4’-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrazine hydrate or sodium borohydride.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrazine hydrate in aqueous medium.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce various amine derivatives .
Scientific Research Applications
3’-(4-methoxyphenyl)-4,4,6-trimethyl-4H,4’H-spiro[pyrrolo[3,2,1-ij]quinoline-1,2’-[1,3]thiazolidine]-2,4’-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 3’-(4-methoxyphenyl)-4,4,6-trimethyl-4H,4’H-spiro[pyrrolo[3,2,1-ij]quinoline-1,2’-[1,3]thiazolidine]-2,4’-dione involves its interaction with specific molecular targets. For instance, it has been shown to inhibit protein kinases by binding to their active sites, thereby blocking their activity . This inhibition can disrupt various cellular processes, making it a potential therapeutic agent for diseases involving abnormal kinase activity .
Comparison with Similar Compounds
Similar Compounds
4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione: A precursor in the synthesis of the target compound.
Thiazolidine derivatives: Structurally similar compounds with potential biological activities.
Uniqueness
What sets 3’-(4-methoxyphenyl)-4,4,6-trimethyl-4H,4’H-spiro[pyrrolo[3,2,1-ij]quinoline-1,2’-[1,3]thiazolidine]-2,4’-dione apart is its spiro linkage, which imparts unique chemical and biological properties. This structural feature can enhance its stability and specificity in binding to molecular targets, making it a promising candidate for further research and development .
Properties
Molecular Formula |
C23H22N2O3S |
---|---|
Molecular Weight |
406.5 g/mol |
IUPAC Name |
3-(4-methoxyphenyl)-9',11',11'-trimethylspiro[1,3-thiazolidine-2,3'-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraene]-2',4-dione |
InChI |
InChI=1S/C23H22N2O3S/c1-14-12-22(2,3)25-20-17(14)6-5-7-18(20)23(21(25)27)24(19(26)13-29-23)15-8-10-16(28-4)11-9-15/h5-12H,13H2,1-4H3 |
InChI Key |
VFCLHRQOXCAHOE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(N2C3=C1C=CC=C3C4(C2=O)N(C(=O)CS4)C5=CC=C(C=C5)OC)(C)C |
Origin of Product |
United States |
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